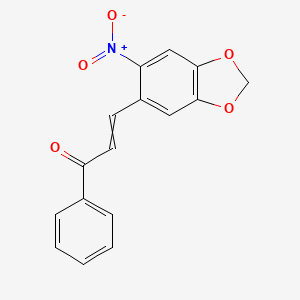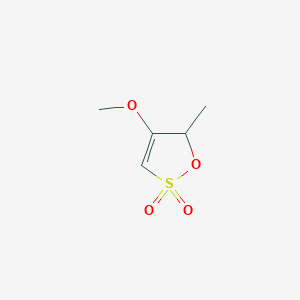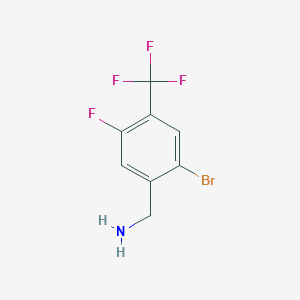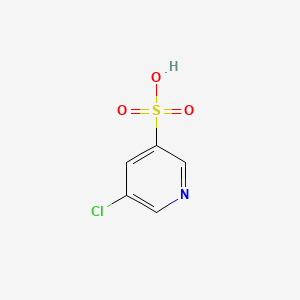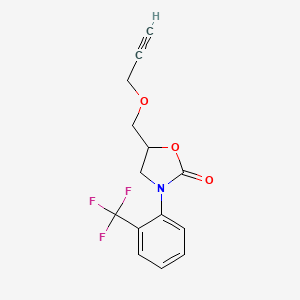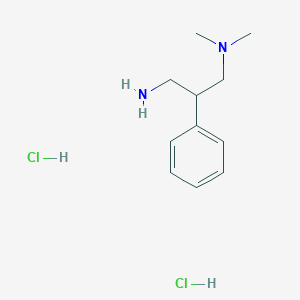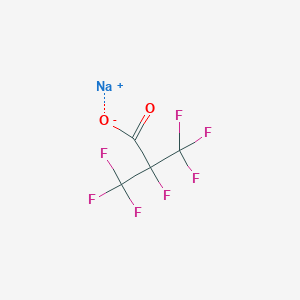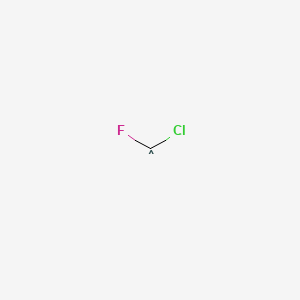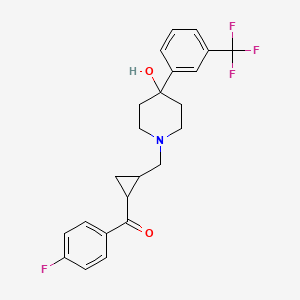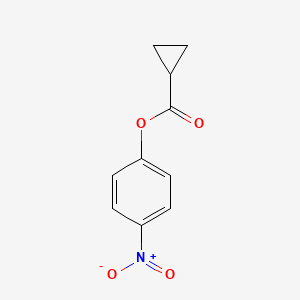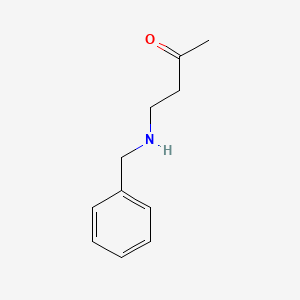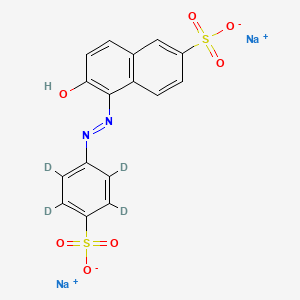
Sunset Yellow (E110) D4 (phenyl D4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sunset Yellow (E110) D4 (phenyl D4) is a synthetic azo dye widely used in various industries, including food, pharmaceuticals, and cosmetics. It is known for its vibrant orange-red color and is often used to enhance the visual appeal of products. The chemical formula for Sunset Yellow (E110) is C16H10N2Na2O7S2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sunset Yellow (E110) D4 (phenyl D4) is synthesized from aromatic hydrocarbons through a series of chemical reactions. The primary synthetic route involves the diazotization of an aromatic amine followed by coupling with a phenol or naphthol derivative. The reaction conditions typically include acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of Sunset Yellow (E110) D4 (phenyl D4) involves large-scale chemical processes. These processes are designed to ensure high yield and purity of the final product. The industrial production methods often include continuous flow reactors, precise temperature control, and advanced purification techniques to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Sunset Yellow (E110) D4 (phenyl D4) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize Sunset Yellow (E110) D4 (phenyl D4).
Reduction: Reducing agents like sodium borohydride or zinc dust in acidic conditions are employed to reduce the azo group.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can result in the formation of aromatic amines .
Wissenschaftliche Forschungsanwendungen
Sunset Yellow (E110) D4 (phenyl D4) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Sunset Yellow (E110) D4 (phenyl D4) involves its interaction with molecular targets such as proteins and enzymes. The dye can bind to specific sites on proteins, altering their structure and function. This interaction can affect various cellular pathways, including those involved in metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tartrazine (E102): Another synthetic azo dye with a yellow color, used in similar applications.
Allura Red (E129): A red azo dye used in food and cosmetics.
Amaranth (E123): A red azo dye used in food and pharmaceuticals.
Uniqueness
Sunset Yellow (E110) D4 (phenyl D4) is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its stability under various conditions and its vibrant color make it a preferred choice in many applications .
Eigenschaften
Molekularformel |
C16H10N2Na2O7S2 |
|---|---|
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
disodium;6-hydroxy-5-[(2,3,5,6-tetradeuterio-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/i2D,3D,4D,5D;; |
InChI-Schlüssel |
OIQPTROHQCGFEF-KMKMHDSOSA-L |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)[2H])[2H])S(=O)(=O)[O-])[2H].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


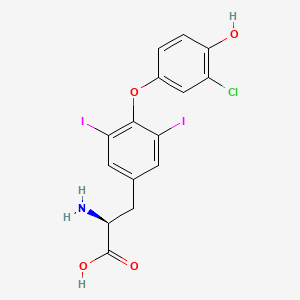
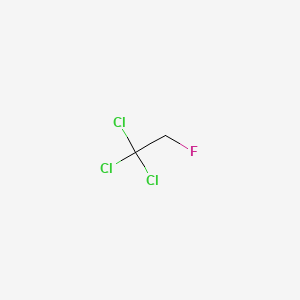
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)
